molecular formula C23H22N4O3S2 B2716651 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021089-81-5

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2716651
CAS RN: 1021089-81-5
M. Wt: 466.57
InChI Key: PAQJHNTVIHHEJO-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
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Scientific Research Applications

GIRK1/2 Potassium Channel Activators

This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. The GIRK1/2 channel subtype is the most common within the brain, while other subunit combinations have more limited brain distribution .

Pain Perception

There is substantial preliminary evidence supporting the roles of GIRK channels in a number of physiological processes such as pain perception . The activation of these channels by the compound could potentially be used to manage pain.

Epilepsy

GIRK channels have been implicated in epilepsy . The compound’s ability to activate these channels could potentially be used in the treatment of epilepsy.

Reward/Addiction

GIRK channels also play a role in reward/addiction . The compound’s activation of these channels could potentially be used in the treatment of addiction.

Anxiety

GIRK channels have been implicated in anxiety . The compound’s ability to activate these channels could potentially be used in the treatment of anxiety.

Metabolic Stability

The compound has been found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This makes it a promising candidate for further research and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess the drug metabolism and pharmacokinetic properties . The compound displays nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide results in changes in the cell’s excitability . This can have various molecular and cellular effects, depending on the specific physiological context.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-15-21-19(23(28)24-13-18-8-5-10-31-18)12-20(16-6-3-2-4-7-16)25-22(21)27(26-15)17-9-11-32(29,30)14-17/h2-8,10,12,17H,9,11,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQJHNTVIHHEJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CS4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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